Cyclohexanecarboxylate

Antibacterial drug discovery Gram-positive bacteria Structure-activity relationship

Cyclohexanecarboxylate is a monocarboxylic acid anion valued for its conformational flexibility and monodentate coordination, enabling low-dimensional CPs and MOFs. - Enables synthesis of TACC derivatives with antibacterial activity against Bacillus spp., circumventing ACP analog limitations. - Forms organotin(IV) complexes with MIC = 0.147 µg/mL against S. aureus, surpassing clinical antibiotics. - P450CHC substrate (Kd = 0.083 mM, kcat = 15.9 s⁻¹) for biocatalytic cascades and bioremediation design. - Generates 1D helical chains and pseudohexagonal topologies unattainable with polycarboxylate ligands. Supplied by BenchChem for research use with reliable global logistics.

Molecular Formula C7H11O2-
Molecular Weight 127.16 g/mol
CAS No. 3198-23-0
Cat. No. B1212342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanecarboxylate
CAS3198-23-0
Molecular FormulaC7H11O2-
Molecular Weight127.16 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)[O-]
InChIInChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9)/p-1
InChIKeyNZNMSOFKMUBTKW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexanecarboxylate: Ligand and Metabolic Intermediate


Cyclohexanecarboxylate (CAS 3198-23-0) is a monocarboxylic acid anion with molecular formula C₇H₁₁O₂⁻, serving as the conjugate base of cyclohexanecarboxylic acid [1]. This anionic species features a flexible cyclohexane ring that can adopt multiple chair and boat conformations, enabling diverse coordination modes with metal centers [2]. It functions both as a metabolic intermediate in microbial degradation pathways of n-alkylcycloparaffins and benzoate [3] and as a foundational building block for constructing crystalline coordination polymers (CPs) and metal-organic frameworks (MOFs) [4]. The compound is commercially available as a research chemical and is valued for its conformational flexibility in materials science applications.

Conformationally flexible monodentate carboxylate ligand for coordination chemistry
Metabolic intermediate in microbial cycloalkane degradation pathway studies
Building block for TACC-derivative antibacterial scaffold design

Cyclohexanecarboxylate: Why Substitution Fails


The cyclohexanecarboxylate anion is not functionally interchangeable with its conjugate acid (cyclohexanecarboxylic acid) or other carboxylates due to fundamental differences in charge state, conformational flexibility, and metal-binding behavior. Unlike the neutral acid form (CAS 98-89-5), the anionic carboxylate exhibits distinct solubility profiles, pH-dependent speciation, and dramatically altered coordination chemistry . In enzymatic systems, the anion serves as a specific substrate for cytochrome P450 hydroxylases with measured Kd values in the micromolar range, whereas the protonated acid shows no such binding [1]. Furthermore, the monodentate carboxylate ligand generates coordination polymers with topologies and dimensionalities that differ markedly from those obtained with polycarboxylate analogs (e.g., 1,4-cyclohexanedicarboxylate or 1,3,5-cyclohexanetricarboxylate) [2]. These physicochemical and biochemical divergences mean that substituting cyclohexanecarboxylate with a structurally related analog will fundamentally alter material properties or experimental outcomes, making compound-specific procurement essential.

Charge state
Neutral cyclohexanecarboxylic acid exhibits different solubility and pH-dependent speciation; may alter metal-binding and enzymatic recognition.
Polycarboxylate analogs
1,4-cyclohexanedicarboxylate or 1,3,5-tricarboxylate yield 2D/3D coordination networks, not the 1D helical topologies typical of the monocarboxylate.
Rigid carboxylates
Aromatic or less flexible aliphatic carboxylates lack the conformational adaptability required for pseudohexagonal packing and dynamic metal coordination.

Cyclohexanecarboxylate: Quantitative Differentiation Evidence


Antibacterial Activity: TACCs vs. ACP Scaffolds

Trisubstituted Aryl Cyclohexanecarboxylates (TACCs), built on the cyclohexanecarboxylate scaffold, exhibit equal or superior antibacterial activity against Bacillus mycoides and Bacillus subtilis compared to Activators of Self-Compartmentalizing Proteases 4 and 5 (ACP 4 and 5), while circumventing drug-ability challenges inherent to the ACP scaffolds [1].

TACC Antibacterial Profile
Head-to-head
Reported equal or higher antibacterial activity vs. ACP 4 and 5 against Bacillus mycoides and B. subtilis (qualitative).
Supports TACC scaffold as antibiotic design candidate.
No numerical MIC reported; comparator-specific context.
Antibacterial drug discovery Gram-positive bacteria Structure-activity relationship

Diorganotin Complexes: Potency vs. Clinical Antibiotics

A phenyl-substituted diorganotin(IV) cyclohexanecarboxylate complex (complex 4) demonstrates significant antibacterial activity against Gram-positive Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.147 μg/mL, exceeding the potency of clinically used reference drugs [1].

Organotin Complex MIC
Reported
MIC 0.147 μg/mL against S. aureus
Higher activity than tested reference drugs in reported study.
Exact comparator MICs not provided; cross-study comparison.
Organometallic chemistry Antibacterial agents Staphylococcus aureus

P450CHC Hydroxylase: Substrate Binding Affinity

The self-sufficient cytochrome P450 enzyme P450CHC from Paraburkholderia terrae KU-64 binds cyclohexanecarboxylate with a dissociation constant (Kd) of 0.083 mM, indicating specific recognition of this anionic substrate. Kinetic analysis reveals a Michaelis constant (Km) of 0.084 mM and a turnover number (kcat) of 15.9 s⁻¹ [1].

P450CHC Binding Affinity
Class-level
Kd 0.083 mM, Km 0.084 mM, kcat 15.9 s⁻¹
Quantifies substrate recognition for biocatalytic pathway modeling.
Data specific to P450CHC; no comparator carboxylate data.
Biocatalysis Cytochrome P450 Enzyme kinetics

Coordination Polymer Topology: Monocarboxylate vs. Polycarboxylate

In the construction of coordination polymers (CPs), cyclohexanecarboxylate (monocarboxylate) yields distinct dimensionality and geometric topologies compared to polycarboxylate analogs such as 1,x-cyclohexanedicarboxylate or 1,3,5-cyclohexanetricarboxylate. The conformational flexibility of the cyclohexane ring in the monocarboxylate ligand enables unique one-dimensional helical chains and pseudohexagonal packing arrangements not accessible with more rigid aromatic carboxylates [1][2].

CP Dimensionality Control
Class-level
1D helical chains with pseudohexagonal packing vs. 2D/3D networks from di-/tricarboxylates.
Enables low-dimensional CP topology selection through monodentate ligand choice.
Topology depends on synthesis conditions and metal center.
Coordination polymers Metal-organic frameworks Crystal engineering

Cytotoxicity: Cyclohexanecarboxylate vs. Shikimate and Quercetin

Cyclohexanecarboxylate exhibits markedly lower cytotoxicity than its metabolic precursor shikimate and the flavonoid quercetin across multiple mammalian cell lines. In Chinese hamster ovary (CHO) cells, the 48-hour IC50 for cyclohexanecarboxylate is 4 × 10⁻³ M, compared to 8 × 10⁻⁴ M for shikimate and 8 × 10⁻⁵ M for quercetin—representing a 5-fold and 50-fold reduction in cytotoxic potency, respectively [1].

Cytotoxicity Comparison
Head-to-head
CHO cell IC50 4×10⁻³ M vs. shikimate 8×10⁻⁴ M, quercetin 8×10⁻⁵ M (48 h).
Reported lower cytotoxicity than metabolic precursors in this cell model.
Cell-type dependent; review for intended research model.
Toxicology Cell viability Metabolite safety

Cyclohexanecarboxylate: Key Application Scenarios


Next-Generation Antibiotics via TACC Scaffold

Given the demonstrated equal or superior antibacterial activity of Trisubstituted Aryl Cyclohexanecarboxylates (TACCs) against Gram-positive Bacillus species relative to ACP 4 and 5 [1], research groups focused on antibiotic discovery should prioritize cyclohexanecarboxylate as a core scaffold. This compound enables the synthesis of TACC derivatives that circumvent the drug-ability limitations of ACP analogs, making it a strategic procurement choice for medicinal chemistry programs targeting ClpP protease-associated antibacterial mechanisms.

High-Potency Organometallic Antibacterial Agents

The phenyl-substituted diorganotin(IV) cyclohexanecarboxylate complex (complex 4) exhibits antibacterial activity against S. aureus (MIC = 0.147 μg/mL) that surpasses clinically used drugs [2]. Researchers investigating metallodrugs or organotin-based antimicrobials should source cyclohexanecarboxylate as a ligand for synthesizing ladder-like tetraorganostannoxane complexes with superior antibacterial potency. This evidence directly supports the compound's value in overcoming resistance to conventional antibiotics.

Biocatalytic Synthesis and Bioremediation Engineering

The cytochrome P450 enzyme P450CHC binds cyclohexanecarboxylate with Kd = 0.083 mM and catalyzes its hydroxylation with Km = 0.084 mM and kcat = 15.9 s⁻¹ [3]. These quantitative kinetic parameters enable precise engineering of biocatalytic cascades for converting cyclohexanecarboxylate into value-added hydroxylated derivatives, or for designing bioremediation strategies targeting alicyclic environmental contaminants. Procuring high-purity cyclohexanecarboxylate is essential for enzyme characterization and process optimization.

1D Coordination Polymers with Helical Topologies

Cyclohexanecarboxylate's monodentate coordination mode and conformational flexibility yield one-dimensional helical chains and pseudohexagonal packing arrangements that are unattainable with di- or tricarboxylate ligands [4][5]. Materials scientists seeking to construct low-dimensional CPs or MOFs for luminescent sensing, molecular adsorption, or magnetic applications should select cyclohexanecarboxylate over its polycarboxylate analogs to achieve the desired structural and functional properties. The ligand's ability to generate diverse topologies with silver and other metals has been explicitly documented [5].

Application
Selection Property
Validation Focus
Antibiotic Scaffold Research (TACC Derivatives)
Cyclohexanecarboxylate core for ClpP-targeting analog synthesis
Antibacterial activity against Gram-positive species
Organotin-Based Antimicrobial Studies
Ligand for diorganotin(IV) complex formation
MIC against S. aureus and comparator drug benchmarks
P450 Enzyme Substrate Characterization
Defined Kd/Km/kcat for P450CHC hydroxylase
Biocatalytic conversion efficiency and pathway engineering
Low-Dimensional CP/MOF Construction
Monodentate flexible monocarboxylate ligand
Helical chain topology vs. polycarboxylate networks

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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